molecular formula C25H29ClN4O4 B2404332 Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260995-83-2

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2404332
CAS RN: 1260995-83-2
M. Wt: 484.98
InChI Key: OYVHOVWTHIYHPN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C25H29ClN4O4 and its molecular weight is 484.98. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Properties

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound within the class of esters, has been studied for its thermodynamic properties. Research by Klachko et al. (2020) focused on the combustion energies of similar esters, which were determined through bomb calorimetry. The study also calculated the enthalpies of combustion, formation, fusion, vaporization, and sublimation. This analysis is essential for understanding the chemical and physical behavior of these compounds (Klachko et al., 2020).

Density, Viscosity, and Ultrasonic Properties

Bajaj and Tekade (2014) investigated the density, viscosity, and ultrasonic velocity of various substituted pyrimidines, including compounds closely related to the queried compound. Their study provided insights into molecular interactions in solutions, highlighting the solute-solvent interactions that are significant in the systems studied (Bajaj & Tekade, 2014).

Reaction Pathways

Fesenko et al. (2010) explored the reaction pathways of a compound similar to the queried compound with thiophenolates, resulting in ring expansion and nucleophilic substitution. This study is critical for understanding the reactivity and potential applications of these pyrimidine derivatives (Fesenko et al., 2010).

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-9-4-5-10-20(19)26)16-29-11-13-30(14-12-29)17-7-6-8-18(15-17)33-2/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVHOVWTHIYHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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